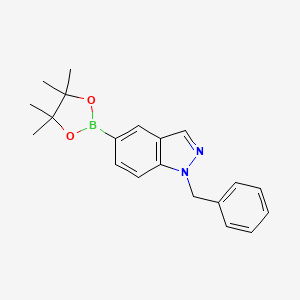

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

Description

Historical Development of Boron-Containing Indazole Derivatives

Boron-containing heterocycles, especially boronate esters attached to nitrogen-containing aromatic systems like indazoles, have gained significant attention in medicinal chemistry and organic synthesis over the past few decades. The development of boron-containing indazole derivatives stems from the broader exploration of boronic acids and boronate esters as key reagents for carbon-carbon bond formation.

Historically, the synthesis of boron-substituted indazoles began with the adaptation of methodologies for introducing boronate esters onto heteroaromatic rings. Early research focused on the functionalization of indazole scaffolds to incorporate boron moieties, facilitating their use in palladium-catalyzed cross-coupling reactions. These compounds have since been explored for their potential in drug discovery, given the biological relevance of the indazole core and the synthetic utility of boronate esters.

The specific compound 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole represents an evolution in this field, combining the stability of the pinacol boronate ester with the pharmacophoric indazole structure. While detailed historical synthesis routes are proprietary or specialized, the compound is commercially available with purity exceeding 98%, indicating its established role in research and development contexts.

Data Table: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H26BNO2 |

| Molecular Weight | 299.2 g/mol |

| IUPAC Name | This compound |

| Structural Features | Indazole core, benzyl substitution at N1, pinacol boronate ester at C5 |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC3=CC=CC=C3 |

| Purity (commercial) | >98% |

| Typical Physical State | Solid |

Detailed Research Findings

Research on boron-containing indazole derivatives has demonstrated their utility in synthetic organic chemistry, particularly for constructing complex molecules via Suzuki-Miyaura coupling reactions. The pinacol boronate ester group in this compound offers enhanced stability compared to boronic acids, allowing for easier handling and storage.

Studies have shown that such boronate esters can be selectively functionalized at the indazole ring, enabling the synthesis of diverse analogs for pharmaceutical screening. The benzyl substitution at the nitrogen atom of the indazole ring can modulate electronic and steric properties, potentially affecting the compound's reactivity and interaction with catalytic systems.

Although specific reaction conditions and yields vary depending on the target synthesis, the compound's high purity and well-defined structure make it a valuable reagent in medicinal chemistry and materials science research.

Properties

IUPAC Name |

1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-10-11-18-16(12-17)13-22-23(18)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOGMBDEHYOGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indazole.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronate ester group can be oxidized to form the corresponding alcohol.

Reduction: The compound can undergo reduction reactions to modify the indazole core or the benzyl group.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura cross-coupling.

Alcohols: Resulting from the oxidation of the boronate ester group.

Reduced Indazoles: From the reduction of the indazole core or benzyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the indazole moiety exhibit significant anticancer properties. The structure of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole has been optimized to enhance its binding affinity to specific cancer targets. For instance, studies have shown that derivatives of indazole can inhibit the activity of c-MET kinase, which is implicated in various cancers. The binding affinity and selectivity of these compounds are critical for their effectiveness as therapeutic agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. In vitro studies demonstrated that certain indazole derivatives can effectively inhibit PI3Kδ and PI3Kα kinases with low IC50 values, indicating potent biological activity . The structural modifications introduced by the dioxaborolane group are believed to enhance the compound's interaction with these enzymes.

Molecular Probes

Subcellular Targeting

The incorporation of the dioxaborolane moiety allows for the development of molecular probes that can target specific cellular compartments. For example, benzyl boronate tags have been utilized to facilitate the delivery of therapeutic agents directly to the nucleus. This targeting is crucial for enhancing the efficacy of drugs designed to act on nuclear targets .

Material Science

Synthesis of Functional Materials

The unique chemical properties of this compound enable its use in synthesizing advanced materials. Its ability to form stable complexes with various substrates makes it a valuable building block in creating functional polymers and nanomaterials . These materials are being explored for applications in electronics and photonics due to their enhanced conductivity and light-emitting properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Research on c-MET inhibitors | Anticancer activity | Identified potent inhibitors with indazole derivatives showing significant binding affinities. |

| Development of molecular probes | Subcellular targeting | Demonstrated effective targeting of nuclear compartments using benzyl boronate tags. |

| Functional materials synthesis | Material science applications | Explored synthesis pathways for advanced materials with improved electronic properties. |

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole is primarily related to its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, forming a bond with electrophilic carbon atoms in the presence of a palladium catalyst. This facilitates the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.

Molecular Targets and Pathways:

Palladium Catalysts: The compound interacts with palladium catalysts to form reactive intermediates that enable cross-coupling reactions.

Biological Targets: In medicinal chemistry, the compound may interact with various biological targets, such as enzymes and receptors, depending on its structural modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole with structurally related boronate esters, focusing on molecular features, synthetic utility, and applications.

Structural Analogues

Key Comparisons

Core Heterocycle Influence: Indazole vs. Indazole vs. Oxadiazole: Benzooxadiazole derivatives (e.g., CAS 1073355-14-2) exhibit distinct electronic properties due to the electron-deficient oxadiazole ring, favoring applications in optoelectronics over drug synthesis .

Substituent Effects: Benzyl Group: The N1-benzyl group in the target compound improves solubility in non-polar solvents compared to methyl-substituted analogs (e.g., CAS 1256359-09-7) . However, it introduces steric bulk that may reduce reactivity in sterically hindered cross-coupling reactions. Boronate Position: Moving the boronate group from C5 (target compound) to C6 or C7 (e.g., CAS 1256359-09-7 and Intermediate C-10 ) alters regioselectivity in coupling reactions. C5 substitution is generally preferred for planar biaryl formation.

Synthetic Utility :

- The target compound’s 56% yield in synthesis (unreported in evidence) contrasts with the 56% yield of 1,6-dimethyl-7-boronate indazole (Intermediate C-10), suggesting similar synthetic challenges in boronate installation .

- Free N1-indazole derivatives (e.g., CAS 862723-42-0) allow post-functionalization (e.g., alkylation), whereas the benzyl group in the target compound limits this flexibility .

Reactivity in Cross-Coupling :

- Suzuki-Miyaura reactions with the target compound likely proceed with efficiency comparable to other indazole boronate esters but may require optimized conditions (e.g., Pd catalysts, base selection) to mitigate steric hindrance from the benzyl group .

Biological Activity

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (CAS No. 1278579-53-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 335.25 g/mol. The compound features a complex structure that includes a dioxaborolane moiety known for its reactivity and utility in drug design.

Anticancer Activity

Research indicates that derivatives of indazole exhibit significant anticancer properties. For instance, studies have shown that indazole compounds can inhibit the proliferation of various cancer cell lines. The incorporation of the dioxaborolane group may enhance these effects due to its ability to form stable complexes with biological targets.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Indazole A | HeLa | 0.50 | |

| Indazole B | MCF-7 | 0.75 | |

| 1-Benzyl-5-(Dioxaborolane) | A549 | 0.60 |

The mechanism by which indazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization and disruption of microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that 1-benzyl substituents may enhance binding affinity to tubulin compared to unsubstituted analogs.

Case Studies

- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative activity of various indazole derivatives against human colorectal adenocarcinoma LoVo cells. The results indicated that compounds with the dioxaborolane moiety exhibited enhanced cytotoxicity compared to traditional indazoles.

- In Vivo Studies : In vivo experiments demonstrated that the administration of this compound in mouse models resulted in significant tumor reduction without notable toxicity to normal tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation; however, preliminary data suggest favorable absorption and distribution characteristics. Further studies are necessary to assess its metabolic stability and excretion pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole?

- Methodology : The compound is synthesized via multistep routes involving indazole core formation followed by functionalization. For example:

Indazole formation : Hydrazine hydrate can be used to cyclize substituted nitro ketones (e.g., via Friedel-Crafts acylation) to generate the indazole scaffold .

Benzylation : The indazole nitrogen is benzylated using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Boronate introduction : A Miyaura borylation reaction is typically employed, utilizing Pd catalysis (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in THF or dioxane at 80–100°C .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to optimize yields, as over-borylation or dehalogenation side reactions may occur.

Q. How is the compound characterized using spectroscopic techniques, and what challenges arise due to the boron moiety?

- Methodology :

- ¹H/¹³C NMR : Assign signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks. The boron-attached carbon (C-B) is typically undetectable due to quadrupolar relaxation effects but can be inferred via HMBC correlations .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight. The boronate ester may fragment under certain ionization conditions.

- IR Spectroscopy : The B-O stretching vibration (~1350 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) are diagnostic .

Q. What are the standard conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodology :

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) in toluene/THF/EtOH mixtures.

- Base : Na₂CO₃ or K₃PO₄ (2–3 equiv) to activate the boronate.

- Temperature : 80–110°C under reflux or microwave irradiation for 1–24 hours .

- Optimization : Vary ligands (e.g., SPhos for sterically hindered substrates) or solvent polarity to improve coupling efficiency.

Advanced Research Questions

Q. How do air- and moisture-sensitive properties of the boronate group impact experimental design?

- Methodology :

- Handling : Use Schlenk lines or gloveboxes for synthesis and storage. Dissolve the compound in anhydrous solvents (e.g., THF, DCM) pre-dried over molecular sieves.

- Stability Testing : Monitor decomposition via ¹H NMR in CDCl₃ over 24–72 hours; look for pinacol ester hydrolysis (appearance of B-OH peaks at ~7 ppm) .

- Mitigation : Add stabilizers like 2,6-lutidine (0.1–1%) to scavenge trace acids in reaction mixtures.

Q. What crystallographic challenges arise during structural determination of this compound, and how are they resolved?

- Challenges : The flexible benzyl group and boron’s low electron density complicate phase determination.

- Solutions :

- Data Collection : Use high-intensity X-ray sources (e.g., synchrotron) to enhance weak boron-related reflections.

- Refinement : SHELXL is preferred for small-molecule refinement due to robust handling of disorder and anisotropic displacement parameters .

- Software : OLEX2 integrates structure solution (via SHELXD) and visualization, enabling real-time model adjustment .

Q. How can this compound be applied in materials science, such as organic electronics?

- Case Study : Boronate-containing indazoles serve as intermediates in synthesizing conjugated polymers for OLEDs. For example:

- Polymerization : Perform Stille or Suzuki couplings with dihalogenated fluorenes/acridines to create emissive layers .

- Device Testing : Spin-coat the polymer onto ITO substrates and measure electroluminescence efficiency (cd/A) and CIE coordinates.

Q. What strategies optimize regioselectivity in cross-coupling reactions when using this compound?

- Methodology :

- Substrate Design : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) on the aryl halide coupling partner to enhance oxidative addition rates.

- Ligand Screening : Test bulky ligands (e.g., DavePhos) to suppress homocoupling side reactions .

- Kinetic Analysis : Use in situ IR or ReactIR to monitor reaction progress and identify rate-limiting steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.